![molecular formula C16H17ClO B14594294 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene CAS No. 61259-80-1](/img/structure/B14594294.png)
5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene: is an aromatic compound characterized by the presence of a chlorophenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for treating various diseases .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl methyl sulfone: Used in the preparation of other chemical compounds and as a standard in analytical chemistry.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting various biological activities such as antimicrobial and antitumor effects.
Uniqueness: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene stands out due to its specific chemical structure, which allows for unique interactions with molecular targets
Eigenschaften
CAS-Nummer |
61259-80-1 |
|---|---|
Molekularformel |
C16H17ClO |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H17ClO/c1-11-8-14(9-12(2)16(11)18-3)10-13-4-6-15(17)7-5-13/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
LNGQBGYTMISXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



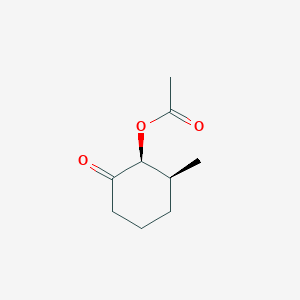
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
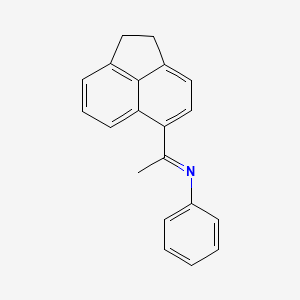
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
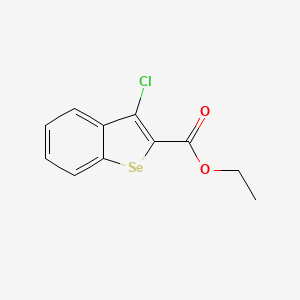

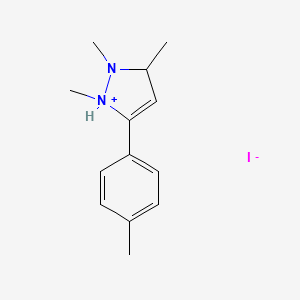
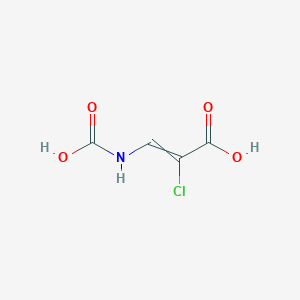

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

